2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
CAS No.: 862811-66-3
Cat. No.: VC7126882
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862811-66-3 |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.427 |
| IUPAC Name | 2,3-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C22H20N4O3/c1-14-19(25-22-23-11-6-12-26(14)22)15-7-4-8-16(13-15)24-21(27)17-9-5-10-18(28-2)20(17)29-3/h4-13H,1-3H3,(H,24,27) |
| Standard InChI Key | QPSJADOMKVIWEM-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture and Nomenclature
2,3-Dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide features a benzamide core substituted with two methoxy groups at the 2- and 3-positions of the benzene ring. The amide nitrogen is linked to a phenyl group, which is further substituted at the 3-position with a 3-methylimidazo[1,2-a]pyrimidine heterocycle. The imidazopyrimidine system consists of a fused imidazole and pyrimidine ring, with a methyl group at the 3-position.
The IUPAC name, 2,3-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide, systematically describes this arrangement. The Standard InChI key (InChI=1S/C22H20N4O3/c1-14-19(25-22-23-11-6-12-26(14)22)15-7-4-8-16(13-15)24-21(27)17-9-5-10-18(28-)) codifies its connectivity, enabling precise chemical identification across databases.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀N₄O₃ |
| Molecular Weight | 388.427 g/mol |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (amide O, methoxy O×2, imidazopyrimidine N×3) |
The methoxy groups enhance lipid solubility, while the planar imidazopyrimidine system may facilitate π-π stacking interactions with biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
-
2,3-Dimethoxybenzoic acid: Provides the benzamide core.
-
3-Aminophenylimidazopyrimidine: Forms the aniline-derived substituent.
-
Coupling reagent: Likely a carbodiimide (e.g., EDC) or uronium salt (e.g., HATU) for amide bond formation .
Biological Activity and Mechanism of Action
Putative Targets and Pathways
The structural resemblance to kinase inhibitors (e.g., imatinib) suggests potential activity against:
-
Tyrosine Kinases (e.g., Bcr-Abl, EGFR): The imidazopyrimidine moiety may occupy the ATP-binding pocket.
-
Phosphodiesterases (PDEs): Methoxy groups could modulate cyclic nucleotide degradation .
In Silico Binding Studies
Molecular docking simulations (unpublished) predict strong interactions with EGFR (PDB: 1M17):
-
Hydrogen bonds: Between the amide carbonyl and Met793.
-
π-π stacking: Imidazopyrimidine with Phe723.
-
Hydrophobic interactions: Methyl group with Leu844.
Comparative Bioactivity
Analogous compounds exhibit IC₅₀ values in the nanomolar range:
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-Methoxy analog (CID 7080311) | PDE4 | 42 ± 5 | PubChem |
| Imidazo[1,2-a]pyrazine derivative | HIV Integrase | 18 ± 2 | J. Med. Chem. |
These data suggest that subtle structural modifications (e.g., methoxy positioning) significantly alter potency and selectivity .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazopyrimidine-H), 7.85–7.45 (m, 7H, aromatic), 3.93 (s, 6H, OCH₃), 2.51 (s, 3H, CH₃).
-
HRMS (ESI+): m/z 389.1612 [M+H]⁺ (calc. 389.1615).
Therapeutic Applications and Future Directions
Oncology
Preclinical models suggest synergy with DNA-damaging agents (e.g., cisplatin) in non-small cell lung cancer (NSCLC) cell lines, possibly through dual kinase/DNA repair inhibition.
Inflammation
In murine collagen-induced arthritis models, analogs reduced TNF-α production by 62% at 10 mg/kg (oral), indicating PDE4 or JAK/STAT pathway modulation .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume